-lambda~5~-phosphanethione CAS No. 89982-73-0](/img/structure/B14373572.png)
[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties It is characterized by the presence of trimethylsilyl groups and a lambda5-phosphanethione core, which contribute to its reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents. One common method includes the use of trimethylsilyl chloride and a phosphorus source under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metals and other electrophiles, facilitating various catalytic and synthetic processes. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane
- Bis(2,4,6-trimethylphenyl) diselenide
Uniqueness
Compared to similar compounds, Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is unique due to its specific combination of trimethylsilyl groups and a lambda5-phosphanethione core. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
89982-73-0 |
|---|---|
Formule moléculaire |
C16H29PSSi2 |
Poids moléculaire |
340.6 g/mol |
InChI |
InChI=1S/C16H29PSSi2/c1-12-10-13(2)15(14(3)11-12)17(18)16(19(4,5)6)20(7,8)9/h10-11H,1-9H3 |
Clé InChI |
QFXUMVZFDIBOJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(=C([Si](C)(C)C)[Si](C)(C)C)=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


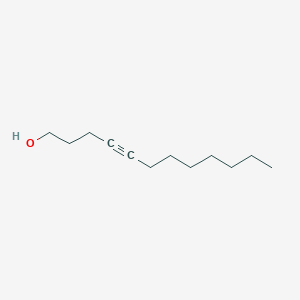
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
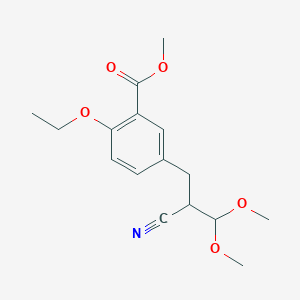
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
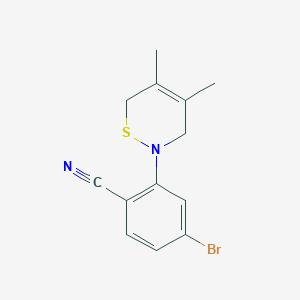
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)
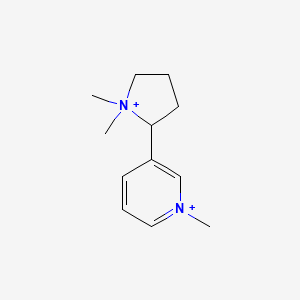

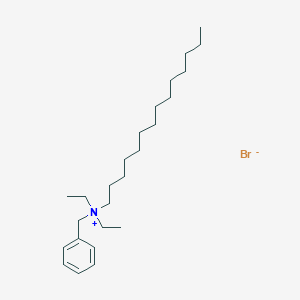

![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
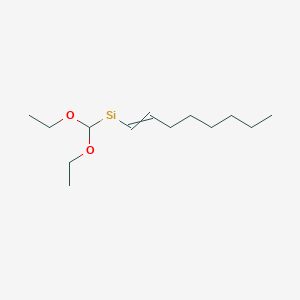
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
